molecular formula C9H6INO B080682 5-iodoquinolin-8-ol CAS No. 13207-63-1

5-iodoquinolin-8-ol

Cat. No.: B080682
CAS No.: 13207-63-1
M. Wt: 271.05 g/mol
InChI Key: SUQZNPQQZDQDPJ-UHFFFAOYSA-N
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Description

5-iodoquinolin-8-ol, also known as this compound, is a useful research compound. Its molecular formula is C9H6INO and its molecular weight is 271.05 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Iodo-8-quinolinol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53183. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Hydroxyquinolines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

5-Iodoquinolin-8-ol, also known as 5-Iodo-8-quinolinol or 8-Quinolinol, 5-iodo-, is primarily used against Entamoeba histolytica . It is active against both cyst and trophozoites that are localized in the lumen of the intestine . It is considered the drug of choice for treating asymptomatic or moderate forms of amebiasis .

Mode of Action

It is known to be bacteriostatic . It acts by chelation of ferrous ions essential for metabolism .

Biochemical Pathways

The compound interferes with the ion homeostasis of the pathogen, acting as a metal chelator for zinc, copper, and iron . This interference with essential metal ions disrupts the biochemical pathways of the pathogen, inhibiting its growth and reproduction .

Pharmacokinetics

Topical absorption of this compound is rapid and extensive, especially when the skin is covered with an occlusive dressing or if the medication is applied to extensive or eroded areas of the skin . Application of the compound to extensive or eroded areas of the skin may lead to increased protein-bound iodine (PBI) levels within 1 week .

Result of Action

The result of the action of this compound is the inhibition of the growth and reproduction of the pathogen, leading to its eventual elimination from the host organism . It can inhibit yeast-hyphae transition and biofilm formation in Candida albicans . The effect on the cell membrane is different depending on different concentrations of the compound .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors such as the presence of metal ions in the environment . The antifungal effects of the compound can be reversed by exogenous addition of metal ions . Conversely, the minimum inhibitory concentration of the compound is decreased in media supplemented with exogenous metal chelators .

Biochemical Analysis

Biochemical Properties

5-Iodoquinolin-8-ol has been found to have antibacterial and antifungal properties . It acts as a chelator, forming bonds with central copper atoms at two or more points . This interaction with copper ions suggests that it may interact with enzymes and proteins that require copper as a cofactor .

Cellular Effects

The compound has been shown to have significant effects on cells, particularly in the context of fungal infections . For instance, it can inhibit hyphae formation and biofilm formation in Candida albicans . It also disrupts the cell membrane directly at high concentrations and induces depolarization of the membrane at low concentrations .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to chelate and redistribute metals, particularly copper . This chelation can interfere with the function of enzymes that require these metals as cofactors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . For example, it has been observed that the compound’s ability to inhibit yeast-hyphae transition and biofilm formation in Candida albicans can vary depending on the concentration and duration of exposure .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . For instance, in a study involving mice, it was found that the compound could restore memory deficits induced by copper–cholesterol when administered at certain dosages .

Metabolic Pathways

This compound can interfere with ion homeostasis, acting as a metal chelator for zinc, copper, and iron . This suggests that it may be involved in metabolic pathways that involve these metals .

Transport and Distribution

It is known that the compound can disrupt the cell membrane and induce membrane depolarization , which could potentially influence its distribution within cells.

Subcellular Localization

Given its ability to disrupt cell membranes and chelate metals , it is possible that it may localize to areas of the cell where these metals are concentrated.

Properties

IUPAC Name

5-iodoquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQZNPQQZDQDPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80157344
Record name 5-Iodo-8-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13207-63-1
Record name 5-Iodo-8-quinolinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013207631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Hydroxy-5-iodoquinoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53183
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Iodo-8-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

A solution of 8-hydroxyquinoline (25.0 g, 172.3 mmol), NaI (26.0 g, 172.5 mmol) and NaOH (6.9 g, 172.5 mmol) in MeOH (750 ml) is degassed by passing-through of N2 for 60 min. at room temperature. After cooling to −30° C., a 5% aqueous NaOCl solution (250 ml) is added dropwise. The mixture is stirred vigorously at −30° C. for 30 min. and then neutralised using a 10% aqueous HCl solution. The precipitated product is filtered off. After two recrystallisations from MeOH/heptane (1:1, v/v), a pale-yellow solid is obtained (14 g, 27%).
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Synthesis routes and methods III

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A solution of 8-hydroxyquinoline (25.00 g, 172 mmol), sodium iodide (27.10 g, 181 mmol), and 6M NaOH (30.14 mL, 181 mmol) in methanol at 0° C. was treated with 5.25% aqueous NaOCl (13.46 g, 181 mmol) dropwise over 4 hours, stirred for 16 hours, adjusted to pH 7 with 6M HCl and pH 7 buffer, and extracted with 5% methanol in ethyl acetate (3×200 mL). The combined extracts were washed with brine (100 mL), dried (Na2SO4), filtered, and concentrated. The concentrate was dissolved in 10% methanol/ethyl acetate and filtered. The filtrate was dried (Na2SO4), filtered, and concentrated to provide the desired product.
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Q & A

Q1: How does the antifungal activity of 5-Iodo-8-quinolinol differ from its parent compound, 8-quinolinol?

A: Research suggests that 5-Iodo-8-quinolinol and 8-quinolinol might exert their antifungal effects through different mechanisms. While certain thiol-containing compounds can reverse the fungitoxicity of 8-quinolinol, they do not exhibit the same effect on 5-Iodo-8-quinolinol. [] This difference suggests distinct modes of action for these two compounds. Further research is needed to fully elucidate the specific mechanisms involved.

Q2: Are there synergistic effects when 5-Iodo-8-quinolinol is combined with other antifungal agents?

A: Studies have explored the combined antifungal action of 8-quinolinol and its copper(II) bischelate with various agents, including 5-Iodo-8-quinolinol. Interestingly, the combination of 8-quinolinol and 5-Iodo-8-quinolinol did not demonstrate significant synergistic effects against the tested fungi. [] This finding highlights the complexity of antifungal interactions and the need for further investigation to identify optimal combinations for enhanced efficacy.

Q3: What is the structural difference between 5-Iodo-8-quinolinol and 7-Iodo-8-quinolinol?

A: While both compounds are iodinated derivatives of 8-quinolinol, they differ in the position of the iodine atom on the quinoline ring. Confirmation of the 7-iodo isomer's structure was achieved through X-ray crystallography, revealing the absence of bifurcated hydrogen bonds potentially due to steric hindrance from the iodine atom at the C7 position. [] This structural detail is crucial for understanding potential differences in their chemical properties and biological activities.

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